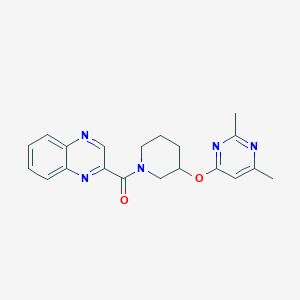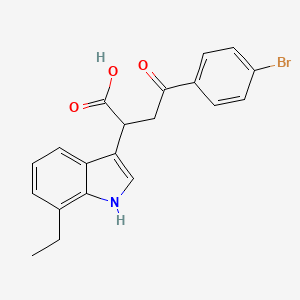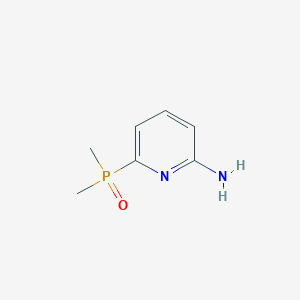
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone” is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyrimidine ring, and a quinoxaline ring . These types of compounds are often studied for their potential biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Piperidine derivatives are often involved in a variety of chemical reactions .Scientific Research Applications
Antibacterial Agents
Research into piperazinyl oxazolidinone antibacterial agents, which contain heteroaromatic rings such as pyridine, pyridazine, or pyrimidine, has shown promising results against gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and selected anaerobic organisms. This suggests potential antimicrobial applications for compounds with similar structural features (Tucker et al., 1998).
Serotonin Receptor Antagonists
Quinoxalin-2-carboxamides have been designed and synthesized as serotonin type-3 (5-HT3) receptor antagonists. The structure-activity relationship studies of these compounds provide insights into their pharmacophoric requirements, which could be relevant for the development of neurological or psychiatric disorder treatments. One compound in this series, "(4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone," showed potent 5-HT3 receptor antagonism, indicating the potential utility of similar structures in therapeutic applications (Mahesh et al., 2011).
Synthesis and Transformation
The synthesis and transformation of 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones through ring transformation techniques highlight the chemical reactivity and potential for creating diverse derivatives from base structures. These methodologies could be applied to similar compounds for the development of new materials or active pharmaceutical ingredients (Kurasawa et al., 1989).
DNA Photocleavage Activity
The study on pyrimidinyl hydrazones and 3-(quinolin-3-yl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives, which demonstrated DNA photocleavage activity, suggests potential applications in the field of molecular biology or cancer therapy. These compounds could serve as tools for genetic research or as leads for the development of anticancer drugs (Sharma et al., 2015).
Antimicrobial Agents
The synthesis of s-triazine-based thiazolidinones linked with pyridin-2-yl-piperazine has shown antimicrobial activity against a range of bacteria and fungi. This indicates the potential of structurally similar compounds to serve as antimicrobial agents, which could be explored further for the development of new antibiotics or antifungal medications (Patel et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-10-19(23-14(2)22-13)27-15-6-5-9-25(12-15)20(26)18-11-21-16-7-3-4-8-17(16)24-18/h3-4,7-8,10-11,15H,5-6,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEAMSUHWUEFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2812460.png)
![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2812462.png)
![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone](/img/structure/B2812463.png)

![2-Chloro-1-[3-(4-methoxyphenyl)-2,5-dihydropyrrol-1-yl]propan-1-one](/img/structure/B2812465.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2812467.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2812471.png)




![Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2812481.png)
